Dolasetron

Description

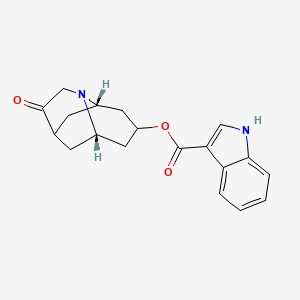

Structure

3D Structure

Properties

Key on ui mechanism of action |

Dolasetron is a selective serotonin 5-HT3 receptor antagonist. In vivo, the drug is rapidly converted into its major active metabolite, hydrodolasetron, which seems to be largely responsible for the drug's pharmacological activity. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone. Dolasetron, and its active metabolite hydrodolasetron, are highly specific and selective antagonist of serotonin subtype 3 (5-HT3) receptors. 5-HT3 receptors are present peripherally on vagal nerve terminals and centrally in the area postrema of the brain. Chemotherapeutic medications appear to precipitate release of serotonin from the enterochromaffin cells of the small intestine, which activates 5-HT3 receptors on vagal efferents to initiate the vomiting reflex. Dolasetron has not been shown to have activity at other known serotonin receptors, and has low affinity for dopamine receptors. Dolasetron causes dose-related acute, and usually reversible, electrocardiogram (ECG) changes including QRS widening and PR, QTc, and JT prolongation; QTc prolongation is caused primarily by QRS widening. Dolasetron seems to prolong both depolarization and,to a lesser extent, repolarization time, and its active metabolites may block sodium channels. The active metabolite of dolasetron (i.e., hydrodolasetron) may block sodium channels and prolong cardiac depolarization and, to a lesser extent, repolarization time. |

|---|---|

CAS No. |

115956-12-2 |

Molecular Formula |

C19H20N2O3 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

[(7S)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate |

InChI |

InChI=1S/C19H20N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,20H,5-8,10H2/t11?,12-,13?,14?/m0/s1 |

InChI Key |

UKTAZPQNNNJVKR-UDXKHGJESA-N |

Isomeric SMILES |

C1[C@H]2CC(CC3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54 |

Canonical SMILES |

C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54 |

Appearance |

Solid powder |

melting_point |

278 °C |

Other CAS No. |

115956-12-2 115956-13-3 |

physical_description |

Solid |

Pictograms |

Corrosive; Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Freely soluble in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1H-indole-3-carboxylic acid, (6R,9AS)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, rel-, methanesulfonate, hydrate (1:1:1) 1H-indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, (2-alpha,6-alpha,8-alpha,9a-beta)- 1H-indole-3-carboxylic acid-trans-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester methanesulfonate Anzemet dolasetron dolasetron mesilate monohydrate dolasetron mesylate dolasetron mesylate monohydrate indole-3-carboxylic acid, ester with (8R)-hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one MDL 73,147EF MDL 73147EF MDL-73147EF octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl 1H-indole-3-carboxylate |

vapor_pressure |

1.7X10-9 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Dolasetron on 5-HT3 Receptors

Executive Summary: Dolasetron is a highly specific and selective antagonist of the serotonin (B10506) subtype 3 (5-HT3) receptor.[1] It functions as a prodrug, rapidly and completely converting to its major active metabolite, hydrothis compound (B601787), which is responsible for its therapeutic antiemetic effects.[2][3] The mechanism of action is rooted in the competitive blockade of 5-HT3 receptors located both peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain.[1][3][4][5] By preventing serotonin from binding to and activating these ligand-gated ion channels, this compound effectively inhibits the downstream signaling that initiates the vomiting reflex, particularly in the context of chemotherapy and postoperative recovery.[1][3]

The 5-HT3 Receptor: Structure and Function

The 5-HT3 receptor is unique among serotonin receptors. While other 5-HT receptor subtypes are G-protein-coupled, the 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels (LGICs).[6][7][8] This structural classification places it in the same family as nicotinic acetylcholine, GABA-A, and glycine (B1666218) receptors.[7][8]

Molecular Structure

The functional 5-HT3 receptor is a pentameric assembly of five subunits arranged pseudosymmetrically around a central, water-filled ion-conducting pore.[6][8][9] Each subunit consists of:

-

A large extracellular N-terminal domain, which forms the ligand-binding sites.[7][8]

-

Four transmembrane domains (M1-M4).[7]

-

A large intracellular loop between M3 and M4, involved in receptor modulation and trafficking.[8]

-

A short extracellular C-terminus.[7]

To date, five distinct 5-HT3 receptor subunits have been identified (5-HT3A, B, C, D, E).[7][9] The 5-HT3A subunit is the only one capable of forming functional homopentameric receptors.[6] However, heteropentameric receptors, most commonly a combination of 5-HT3A and 5-HT3B subunits, are also prevalent and exhibit different pharmacological and electrical properties.[6][9] The agonist and competitive antagonist binding site is located at the interface between two adjacent subunits in the extracellular domain.[8][10]

Function and Signal Transduction

As a ligand-gated ion channel, the 5-HT3 receptor's primary function is to mediate fast, excitatory neurotransmission.[9][11] The binding of the endogenous agonist, serotonin (5-hydroxytryptamine), to the extracellular domain induces a conformational change that opens the central ion pore.[6][8] This channel is permeable to cations, primarily sodium (Na+) and potassium (K+), with a smaller but significant permeability to calcium (Ca2+).[6][12][13] The resulting influx of positive ions leads to rapid depolarization of the neuronal membrane, triggering an excitatory postsynaptic potential and propagating the nerve impulse.[6][14]

This compound: A Competitive Antagonist

This compound mesylate is a prodrug that is rapidly and extensively metabolized by carbonyl reductase to its active form, hydrothis compound.[2][3][5] Hydrothis compound is a potent and selective antagonist that exhibits a competitive binding mechanism at the 5-HT3 receptor.[1][15]

This means that hydrothis compound binds reversibly to the same site as serotonin but does not activate the receptor.[15][16] By occupying the binding site, it physically prevents serotonin from binding and inducing the channel opening.[3] This action effectively blocks the initiation of the depolarizing current and subsequent neuronal signaling that leads to emesis. The antagonism occurs at key locations involved in the vomiting reflex:

-

Peripheral Vagal Afferents: Chemotherapeutic agents can cause damage to enterochromaffin cells in the small intestine, leading to a massive release of serotonin.[1][17] This serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the brainstem.[3][15] this compound blocks this peripheral initiation.

-

Central Chemoreceptor Trigger Zone (CTZ): The CTZ, located in the area postrema of the brainstem, contains a high density of 5-HT3 receptors.[18][19] this compound's action at this site blocks central serotonergic signaling involved in emesis.[3]

Quantitative Pharmacology

The efficacy and potency of 5-HT3 receptor antagonists are determined by their binding affinity (Ki) and their functional inhibitory concentration (IC50). While all "setrons" share a common mechanism, they exhibit differences in receptor binding affinity and duration of effect.[15] Palonosetron, a second-generation antagonist, has a significantly longer plasma half-life (approx. 40 hours) and a higher binding affinity for the 5-HT3 receptor compared to first-generation agents like this compound (half-life of hydrothis compound is ~7-8 hours), granisetron, and ondansetron.[20][21][22]

| Compound | Receptor Subtype | Binding Affinity (Ki or pKi) | Potency (IC50) | Notes | Reference |

| Hydrothis compound | 5-HT3 | Not specified in reviewed literature | Not specified | Active metabolite of this compound. | [2][3] |

| Granisetron | 5-HT3 | 1.44 nM (Kd) | - | Highly specific for 5-HT3 subtypes. | [3][22] |

| Ondansetron | 5-HT3 | - | - | Also binds to 5-HT1B, 5-HT1C, and other receptors. | [22] |

| Palonosetron | 5-HT3A | 0.3 nM | 0.60 nM | Higher affinity (>30-fold) vs. first-gen. | [22][23] |

| Zacopride | 5-HT3 | pKi: 9.23 ± 0.02 (0.58 nM) | - | Reference compound for binding assays. | [24] |

| [3H]-GR65630 | 5-HT3 | pKd: 8.46 ± 0.14 (3.48 nM) | - | Common radioligand for binding assays. | [24] |

Signaling Pathways and Mechanism of Blockade

Native 5-HT3 Receptor Signaling Pathway

The activation of the 5-HT3 receptor by serotonin initiates a direct and rapid signaling cascade, as it is a ligand-gated ion channel. The process does not involve second messengers in the traditional sense of G-protein-coupled receptors. The influx of Ca2+ can, however, trigger downstream calcium-dependent signaling pathways, such as the activation of CaMKII and ERK1/2, which have been implicated in the emetic reflex.[25]

This compound's Antagonistic Effect on the Signaling Pathway

This compound, through its active metabolite hydrothis compound, competitively inhibits the initial step of the signaling cascade. By occupying the serotonin binding site, it prevents channel activation, thereby blocking ion flux and subsequent neuronal depolarization.

Key Experimental Methodologies

The characterization of this compound's interaction with the 5-HT3 receptor relies on a suite of established pharmacological assays.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a receptor. A competitive binding assay protocol is typically used.

Protocol Overview:

-

Membrane Preparation: HEK293 or other suitable cells stably expressing the human 5-HT3A receptor are cultured and harvested. The cells are lysed, and the cell membrane fraction containing the receptors is isolated via differential centrifugation. The final membrane pellet is resuspended in a binding buffer, and protein concentration is determined.[12]

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled 5-HT3 antagonist (e.g., [3H]-Granisetron or [3H]-GR65630) at a concentration near its dissociation constant (Kd), and varying concentrations of the unlabeled test compound (this compound/hydrothis compound).[12][23]

-

Controls:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM Granisetron) to saturate all specific binding sites.[12]

-

-

Incubation: The plate is incubated at room temperature for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[23]

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B filters). This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.[12]

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity (in counts per minute, CPM) is measured using a liquid scintillation counter.[12]

-

Data Analysis: Specific binding is calculated by subtracting NSB from total binding. The IC50 value (concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Electrophysiological Assays

Whole-cell patch-clamp electrophysiology is the gold standard for directly measuring the function of ion channels.[11][26]

Protocol Overview:

-

Cell Preparation: A single cell expressing 5-HT3 receptors (e.g., HEK293 or a neuron) is targeted.

-

Patching: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell's interior ("whole-cell" configuration).

-

Voltage Clamp: The cell's membrane potential is held at a constant level (e.g., -60 mV).

-

Agonist Application: A known concentration of serotonin is applied to the cell, causing the 5-HT3 channels to open and generating an inward current.

-

Antagonist Application: The cell is pre-incubated with or co-applied with this compound/hydrothis compound. Serotonin is then applied again. The reduction in the amplitude of the inward current in the presence of the antagonist is measured.

-

Data Analysis: By testing a range of antagonist concentrations, a dose-response curve can be generated to determine the IC50 for the functional block of the ion channel.

Calcium Flux Assays

Given the Ca2+ permeability of 5-HT3 receptors, functional inhibition can be measured using fluorescence-based calcium flux assays, which are highly amenable to high-throughput screening (HTS).[27][28]

Protocol Overview:

-

Cell Loading: HEK293 cells expressing 5-HT3 receptors are plated in a multi-well plate (e.g., 384-well) and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Test compounds (this compound) are added to the wells.

-

Agonist Stimulation: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A solution of serotonin is automatically injected into the wells to stimulate the receptors.[29]

-

Signal Detection: Upon channel opening, Ca2+ flows into the cells and binds to the dye, causing a rapid increase in fluorescence intensity. The reader measures this change in real-time.

-

Data Analysis: The presence of an effective antagonist like this compound will reduce or eliminate the serotonin-induced fluorescence signal. The IC50 can be calculated from the dose-response data.[27]

Conclusion

The mechanism of action of this compound is a clear example of targeted pharmacological intervention. By acting as a selective, competitive antagonist at 5-HT3 receptors, its active metabolite hydrothis compound effectively decouples the stimulus (serotonin release) from the physiological response (neuronal excitation and emesis). Its efficacy is derived from its ability to block these critical ligand-gated ion channels at both peripheral and central sites within the emetic pathway. The characterization of this interaction through binding, electrophysiological, and functional assays provides a comprehensive understanding of its molecular and cellular basis of action, underpinning its clinical utility as an antiemetic agent.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. This compound. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 4. This compound [drugcentral.org]

- 5. mims.com [mims.com]

- 6. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 7. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5HT3 RECEPTOR [flipper.diff.org]

- 9. bio.fsu.edu [bio.fsu.edu]

- 10. Structural basis of ligand recognition in 5‐HT3 receptors | EMBO Reports [link.springer.com]

- 11. Recent advances in the electrophysiological characterization of 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Role of 5-HT3 Receptors in the Antidepressant Response | MDPI [mdpi.com]

- 14. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 15. Selective serotonin 5-HT3 receptor antagonists for postoperative nausea and vomiting: are they all the same? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. derangedphysiology.com [derangedphysiology.com]

- 17. drugs.com [drugs.com]

- 18. google.com [google.com]

- 19. Physiology and pathophysiology of the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 23. benchchem.com [benchchem.com]

- 24. pdspdb.unc.edu [pdspdb.unc.edu]

- 25. researchgate.net [researchgate.net]

- 26. Agonist- and antagonist-induced up-regulation of surface 5-HT3 A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 29. Conformational transitions of the serotonin 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology and Pharmacokinetics of Dolasetron: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolasetron is a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist utilized in the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). Following administration, this compound is rapidly and extensively converted to its pharmacologically active metabolite, hydrothis compound (B601787), which is primarily responsible for the therapeutic effect. This technical guide provides a comprehensive overview of the pharmacology and pharmacokinetics of this compound, with a focus on its mechanism of action, metabolic pathways, and key pharmacokinetic parameters. Detailed experimental protocols for in vitro and in vivo studies are provided, alongside a thorough compilation of quantitative data. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the core concepts.

Introduction

Nausea and vomiting are debilitating side effects associated with various medical treatments, notably cancer chemotherapy and surgical procedures. The discovery of the role of serotonin (5-hydroxytryptamine; 5-HT) in mediating these emetic responses led to the development of a class of drugs known as 5-HT3 receptor antagonists. This compound, a second-generation 5-HT3 receptor antagonist, emerged as a significant therapeutic agent in this class. This document serves as a technical resource for researchers and drug development professionals, offering a detailed exploration of the pharmacological and pharmacokinetic properties of this compound.

Pharmacology

Mechanism of Action

This compound and its active metabolite, hydrothis compound, are highly specific and selective antagonists of the 5-HT3 receptor.[1] These receptors are ligand-gated ion channels located on the nerve terminals of the vagus nerve in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[1][2]

Chemotherapeutic agents and surgical trauma can cause the release of serotonin from enterochromaffin cells in the small intestine. This released serotonin then activates 5-HT3 receptors on vagal afferent fibers, initiating an upward cascade of signals to the nucleus tractus solitarius and the CTZ in the brainstem, which ultimately triggers the vomiting reflex.[1][3]

By competitively blocking the binding of serotonin to the 5-HT3 receptor, this compound and hydrothis compound interrupt this signaling pathway, thereby preventing the emetic response.[1]

Figure 1: Mechanism of Action of this compound.

In Vitro Pharmacology

The affinity of this compound and its metabolites for the 5-HT3 receptor has been determined through radioligand binding assays. These studies have demonstrated the high specificity of these compounds for the 5-HT3 receptor with low affinity for other serotonin receptor subtypes and dopamine (B1211576) receptors.[1]

Pharmacokinetics

This compound undergoes rapid and near-complete metabolism to its active metabolite, hydrothis compound, which is responsible for the majority of the drug's clinical effects.[1]

Absorption

Oral this compound is well absorbed, with an apparent absolute bioavailability of approximately 75%, as determined by the plasma concentrations of hydrothis compound.[1][4] The parent drug is rarely detected in plasma due to its rapid and extensive first-pass metabolism.[1] Food does not significantly affect the bioavailability of oral this compound.[1]

Distribution

Hydrothis compound is widely distributed throughout the body, with a mean apparent volume of distribution of approximately 5.8 L/kg in adults.[1][4] It is 69-77% bound to plasma proteins, with approximately 50% binding to α1-acid glycoprotein.[4]

Metabolism

This compound is rapidly converted to hydrothis compound by the ubiquitous enzyme carbonyl reductase.[5] Hydrothis compound is subsequently metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP2D6 and to a lesser extent CYP3A, as well as by flavin monooxygenase.[5] Further metabolism occurs via glucuronidation and hydroxylation.[1][4]

Figure 2: Metabolic Pathway of this compound.

Excretion

Hydrothis compound and its metabolites are eliminated from the body via both renal and fecal routes. Approximately two-thirds of an administered dose is recovered in the urine, and one-third is recovered in the feces.[1][4] A significant portion of hydrothis compound is excreted unchanged in the urine (around 61% of an oral dose).[4][5]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of hydrothis compound following oral and intravenous administration of this compound in various populations.

Table 1: Pharmacokinetic Parameters of Hydrothis compound in Adults

| Parameter | Oral Administration | Intravenous Administration |

| Tmax (hours) | ~1.0[1][4] | ~0.6[1] |

| t½ (hours) | ~8.1[1][4] | ~7.3[1] |

| Apparent Clearance (mL/min/kg) | 13.4[4] | - |

| Volume of Distribution (L/kg) | 5.8[1][4] | 5.8[1] |

| Absolute Bioavailability (%) | ~75[1][4] | - |

| Protein Binding (%) | 69-77[1] | 69-77[1] |

Table 2: Pharmacokinetic Parameters of Hydrothis compound in Special Populations (Oral Administration)

| Population | Apparent Clearance | t½ (hours) |

| Pediatric (3-17 years) | 1.6 to 3.4-fold higher than adults[4] | Shorter than adults |

| Elderly (>65 years) | Similar to younger adults[4] | Similar to younger adults |

| Severe Hepatic Impairment | Decreased by 42%[1][4] | Prolonged |

| Severe Renal Impairment | Decreased by 44%[1][4] | Prolonged |

Experimental Protocols

Quantification of this compound and Hydrothis compound in Human Plasma by HPLC-ESI-MS

This protocol describes a method for the simultaneous determination of this compound and its active metabolite, hydrothis compound, in human plasma using High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS).

5.1.1. Sample Preparation (Salt-Induced Phase Separation Extraction - SIPSE)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., ondansetron).

-

Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Add 150 µL of 2 mol/L sodium carbonate solution to induce phase separation.

-

Vortex for 30 seconds.

-

Centrifuge at 12,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

5.1.2. HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

5.1.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: m/z 325.2 → 166.1

-

Hydrothis compound: m/z 327.2 → 168.1

-

Ondansetron (B39145) (IS): m/z 294.2 → 170.1

-

Figure 3: Analytical Workflow for this compound Quantification.

In Vitro Assessment of 5-HT3 Receptor Binding Affinity (Radioligand Binding Assay)

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the 5-HT3 receptor.

5.2.1. Materials

-

Receptor Source: Membranes from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).

-

Radioligand: [3H]Granisetron or other suitable 5-HT3 receptor radioligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known 5-HT3 receptor antagonist (e.g., unlabeled granisetron).

5.2.2. Procedure

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]granisetron (typically at its Kd value), and varying concentrations of this compound.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of unlabeled granisetron (B54018).

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

5.2.3. Data Analysis

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Clinical Trial Design for Chemotherapy-Induced Nausea and Vomiting (CINV)

5.3.1. Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.[6][7]

5.3.2. Patient Population: Chemotherapy-naïve adult patients scheduled to receive moderately or highly emetogenic chemotherapy.

5.3.3. Interventions:

-

Test Arm: Oral this compound (e.g., 100 mg) administered 1 hour prior to chemotherapy.[6]

-

Control Arm: An active comparator, such as another 5-HT3 receptor antagonist (e.g., ondansetron or granisetron).[6][7]

5.3.4. Primary Efficacy Endpoint: Complete response, defined as no emetic episodes and no use of rescue antiemetic medication in the acute phase (0-24 hours) and/or the delayed phase (24-120 hours) post-chemotherapy.[7]

5.3.5. Secondary Efficacy Endpoints:

-

Incidence and severity of nausea (assessed using a visual analog scale).

-

Time to first emetic episode.

-

Patient satisfaction with antiemetic therapy.

5.3.6. Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Safety and Tolerability

This compound is generally well-tolerated. The most common adverse events reported are headache, dizziness, and diarrhea.[8]

A significant safety consideration with this compound is its potential to cause dose-dependent prolongation of the PR, QRS, and QTc intervals on an ECG.[1] This is thought to be due to the blockade of cardiac sodium and potassium channels by hydrothis compound.[9] Due to the risk of serious cardiac arrhythmias, the intravenous formulation of this compound is no longer recommended for the prevention of CINV in the United States.[10]

Conclusion

This compound is a well-established 5-HT3 receptor antagonist with proven efficacy in the management of CINV and PONV. Its rapid conversion to the active metabolite, hydrothis compound, results in a predictable pharmacokinetic profile. This technical guide has provided a detailed overview of the pharmacology and pharmacokinetics of this compound, including its mechanism of action, metabolic fate, and key quantitative parameters. The inclusion of detailed experimental protocols and visual representations of key processes aims to provide a valuable resource for researchers and scientists in the field of pharmacology and drug development. A thorough understanding of the properties of this compound is crucial for its safe and effective clinical use and for the development of future antiemetic therapies.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Granisetron vs this compound for acute chemotherapy-induced nausea and vomiting (CINV) in high and moderately high emetogenic chemotherapy: an open-label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, this compound, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Interactions of the 5-hydroxytryptamine 3 antagonist class of antiemetic drugs with human cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pre-clinical Contract Research - Emesis [ndineuroscience.com]

Formation of Hydrodolasetron: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolasetron is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist utilized for the prevention of nausea and vomiting, particularly in the context of chemotherapy and post-operative recovery. Following administration, this compound undergoes rapid and extensive metabolism to its pharmacologically active metabolite, hydrothis compound (B601787). In fact, the parent drug is often barely detectable in plasma, indicating that hydrothis compound is the primary mediator of the observed antiemetic effects.[1][2] Understanding the biotransformation of this compound to hydrothis compound is therefore critical for a comprehensive grasp of its mechanism of action, pharmacokinetic profile, and potential for drug-drug interactions.

This technical guide provides a detailed overview of the formation of hydrothis compound from this compound, intended for researchers, scientists, and professionals in the field of drug development. The guide delves into the metabolic pathways, the enzymes responsible, and the analytical methodologies for quantification. Quantitative data are summarized in structured tables for ease of comparison, and experimental protocols are detailed to facilitate replication and further investigation. Visual diagrams of the metabolic pathway and experimental workflows are also provided to enhance understanding.

Metabolic Pathway of this compound to Hydrothis compound

The primary metabolic transformation of this compound is the reduction of its ketone moiety to a secondary alcohol, forming hydrothis compound. This reaction is catalyzed by carbonyl reductase, a ubiquitous enzyme found in various tissues, including the liver.[3] This conversion is remarkably rapid and efficient, leading to the swift appearance of hydrothis compound in the plasma following both oral and intravenous administration of this compound.[1][2]

Following its formation, hydrothis compound undergoes further metabolism, primarily through two pathways mediated by the cytochrome P450 (CYP) enzyme system in the liver. The main routes of hydrothis compound metabolism are hydroxylation and N-oxidation. Specifically, the hydroxylation of the indole (B1671886) ring of hydrothis compound is catalyzed by CYP2D6, while N-oxidation is mediated by CYP3A4.[4] These subsequent metabolic steps lead to the formation of various hydroxylated and N-oxide metabolites, which are then conjugated and excreted.[5]

Data Presentation

Table 1: Pharmacokinetic Parameters of Hydrothis compound Following Intravenous Administration of this compound

| Population | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | CLapp (mL/min/kg) | Vd (L/kg) | AUC0-∞ (ng·h/mL) | Reference |

| Healthy Young Volunteers | 100 mg | 320 (25%) | ~0.6 | 7.3 (24%) | 9.4 (28%) | 5.8 (25%) | - | [1] |

| Healthy Elderly Volunteers | 1.8 mg/kg | - | < 0.17 | ~7 | - | 4.69 | - | [4] |

| Cancer Patients | 0.6 mg/kg | 128.6 | ~0.5 | - | - | - | - | [6] |

| Cancer Patients | 1.8 mg/kg | 505.3 | ~0.5 | 7.3 (24%) | - | - | - | [6][7] |

Values are presented as mean (Coefficient of Variation %) where available.

Table 2: Pharmacokinetic Parameters of Hydrothis compound Following Oral Administration of this compound

| Population | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | CLapp/F (mL/min/kg) | Apparent Bioavailability (F) | Reference |

| Healthy Volunteers | 50 mg | - | < 1 | - | - | ~75% | [2][8] |

| Healthy Volunteers | 100 mg | - | ~1 | 8.1 (18%) | 13.4 (29%) | ~75% | [2][8] |

| Healthy Volunteers | 200 mg | - | < 1 | - | - | ~75% | [2][8] |

| Healthy Elderly Volunteers | 1.8 mg/kg | - | < 0.17 | ~7 | - | 89% | [4] |

Values are presented as mean (Coefficient of Variation %) where available.

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

While a specific, detailed protocol for the in vitro metabolism of this compound was not found in the public domain, the following general protocol is based on standard methodologies for such assays and can be adapted for the study of this compound metabolism.[9][10][11][12][13][14][15][16]

Objective: To determine the in vitro metabolic stability and identify the metabolites of this compound in human liver microsomes.

Materials:

-

This compound

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal Standard (e.g., a structurally similar compound not metabolized by the same enzymes)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a high concentration.

-

In microcentrifuge tubes, prepare the incubation mixtures containing potassium phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL final protein concentration), and the NADPH regenerating system.

-

Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to bring them to the reaction temperature.

-

-

Initiation of the Reaction:

-

Initiate the metabolic reaction by adding a small volume of the this compound stock solution to the pre-warmed incubation mixtures to achieve the desired final substrate concentration (e.g., 1 µM).

-

Include control incubations without the NADPH regenerating system to assess non-CYP mediated metabolism and without this compound to monitor for interfering peaks.

-

-

Incubation and Sampling:

-

Incubate the reaction mixtures at 37°C in a shaking water bath.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Termination of the Reaction:

-

Immediately terminate the reaction in the collected aliquots by adding a quenching solution, typically cold acetonitrile containing an internal standard. The acetonitrile will precipitate the microsomal proteins.

-

-

Sample Processing:

-

Vortex the quenched samples vigorously to ensure complete protein precipitation.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.

-

-

Analysis:

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Analyze the samples by LC-MS/MS to quantify the remaining this compound and identify and quantify the formation of hydrothis compound and other potential metabolites.

-

Quantification of Hydrothis compound in Human Plasma by HPLC-ESI-MS

The following protocol is a detailed methodology for the simultaneous quantification of this compound and hydrothis compound in human plasma using High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS).

Objective: To accurately and precisely quantify the concentrations of this compound and hydrothis compound in human plasma samples.

Materials:

-

Human plasma samples

-

This compound and hydrothis compound reference standards

-

Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of this compound, hydrothis compound, and the internal standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare working solutions by serially diluting the stock solutions with the appropriate solvent to create a range of concentrations for the calibration curve and quality control (QC) samples.

-

-

Preparation of Calibration Standards and QC Samples:

-

Spike drug-free human plasma with the working solutions to create calibration standards at a minimum of six different concentration levels covering the expected range in study samples.

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

-

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample (or calibration standard/QC), add a small volume of the internal standard working solution.

-

Add 3 volumes of cold acetonitrile (300 µL) to precipitate the plasma proteins.

-

Vortex the mixture vigorously for approximately 1 minute.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

-

Extraction and Reconstitution:

-

Carefully transfer the supernatant to a new set of tubes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.

-

-

HPLC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A gradient program should be developed to achieve good separation of this compound, hydrothis compound, and the internal standard from endogenous plasma components.

-

Flow Rate: e.g., 0.4 mL/min.

-

Injection Volume: e.g., 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound, hydrothis compound, and the internal standard should be optimized for maximum sensitivity and specificity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Use the calibration curve to determine the concentrations of this compound and hydrothis compound in the unknown plasma samples and QC samples.

-

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Carbonyl reduction of naltrexone and this compound by oxidoreductases isolated from human liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of single intravenous and oral doses of this compound mesylate in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human metabolism of this compound mesylate, a 5-HT3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of intravenous this compound in cancer patients receiving high-dose cisplatin-containing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. Single- and multiple-dose pharmacokinetics of oral this compound and its active metabolites in healthy volunteers: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]

- 10. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 13. scispace.com [scispace.com]

- 14. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 15. Comparison of kinetic parameters for drug oxidation rates and substrate inhibition potential mediated by cytochrome P450 3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mttlab.eu [mttlab.eu]

In-Vitro Binding Affinity of Dolasetron for Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro binding affinity of dolasetron and its active metabolite, hydrothis compound (B601787), for serotonin (B10506) (5-HT) receptors. This compound is a selective 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery.[1][2][3] Its therapeutic effect is primarily mediated by its major and more potent active metabolite, hydrothis compound.[1][4]

Core Data Summary: In-Vitro Binding Affinity

The binding affinity of this compound and its active metabolite, hydrothis compound, for the 5-HT3 receptor has been determined through radioligand binding assays. Hydrothis compound demonstrates significantly higher potency for the 5-HT3 receptor compared to the parent compound, this compound.

| Compound | Receptor | Test System | Radioligand | IC50 (nM) |

| This compound | 5-HT3 | Neuroblastoma Cells | - | 3.8[4] |

| Hydrothis compound | 5-HT3 | Neuroblastoma Cells | - | 0.1[4] |

This compound and hydrothis compound are highly selective for the 5-HT3 receptor.[4][5] They have been shown to have low affinity for other serotonin receptor subtypes and for dopamine (B1211576) receptors.[4][5] While specific high-quality, comparative binding data (Ki or IC50 values) across a wide range of other serotonin and non-serotonergic receptors is not extensively published in a consolidated format, the available information consistently points to a highly specific interaction with the 5-HT3 receptor.

Experimental Protocols: Radioligand Binding Assay

The determination of in-vitro binding affinity for this compound and its metabolites is typically achieved through competitive radioligand binding assays. Below is a representative protocol for such an experiment.

Objective: To determine the binding affinity (IC50) of this compound and hydrothis compound for the 5-HT3 receptor.

Materials:

-

Cell Membranes: A preparation of cell membranes from a cell line stably expressing the human 5-HT3 receptor (e.g., human embryonic kidney (HEK293) cells or a neuroblastoma cell line).

-

Radioligand: A radiolabeled 5-HT3 receptor antagonist with high affinity, such as [3H]GR65630.[6][7][8][9]

-

Test Compounds: this compound and hydrothis compound of high purity.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity 5-HT3 receptor antagonist (e.g., granisetron).

-

Buffers:

-

Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Scintillation Cocktail

-

Instrumentation:

-

Microplate reader

-

Liquid scintillation counter

-

Cell harvester with glass fiber filters

-

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the 5-HT3 receptor to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well microplate, set up the following in triplicate:

-

Total Binding: Cell membranes, radioligand, and binding buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-labeled antagonist.

-

Competitive Binding: Cell membranes, radioligand, and serial dilutions of the test compound (this compound or hydrothis compound).

-

-

-

Incubation:

-

Incubate the microplate at a controlled temperature (e.g., room temperature) for a sufficient duration to allow the binding to reach equilibrium (e.g., 60 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on each filter using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Visualizations

Signaling Pathway and Experimental Workflow

Below are diagrams generated using the DOT language to visualize the 5-HT3 receptor signaling pathway and the experimental workflow of a radioligand binding assay.

References

- 1. This compound. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 3. dtb.bmj.com [dtb.bmj.com]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Identification and distribution of 5-HT3 receptors in rat brain using radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding of the 5-HT3 ligand, [3H]GR65630, to rat area postrema, vagus nerve and the brains of several species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Membrane-bound and solubilized brain 5HT3 receptors: improved radioligand binding assays using bovine area postrema or rat cortex and the radioligands 3H-GR65630, 3H-BRL43694, and 3H-LY278584 - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Pharmacology of Dolasetron and Its Analogs: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the molecular pharmacology of dolasetron and its analogs for researchers, scientists, and drug development professionals. This compound is a selective antagonist of the serotonin (B10506) 5-HT3 receptor, a ligand-gated ion channel, and is primarily used for the prevention of nausea and vomiting associated with chemotherapy and surgery.[1][2][3] This document details its mechanism of action, pharmacokinetic profile, structure-activity relationships, and off-target effects, with a focus on quantitative data and experimental methodologies.

Mechanism of Action

This compound and its active metabolite, hydrothis compound (B601787), exert their antiemetic effects by selectively blocking 5-HT3 receptors.[3][4] These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the central nervous system.[2][5] The binding of serotonin, released from enterochromaffin cells in response to emetogenic stimuli, to these receptors triggers the vomiting reflex.[2] By competitively inhibiting serotonin binding, this compound and hydrothis compound prevent the initiation of this signaling cascade.[2]

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a non-selective cation channel. Upon activation by serotonin, it allows the influx of sodium (Na+) and calcium (Ca2+) ions, leading to depolarization of the neuronal membrane and the propagation of an excitatory signal.[6] this compound, as a competitive antagonist, binds to the receptor without activating the channel, thereby preventing this ion influx.

References

- 1. medicaid.nv.gov [medicaid.nv.gov]

- 2. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 3. Reappraisal of the role of this compound in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. This compound | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Dolasetron's Mechanism of Action: A Deep Dive into its Effects on the Vagus Nerve and Chemoreceptor Trigger Zone

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dolasetron, a potent and highly selective serotonin (B10506) 5-HT₃ receptor antagonist, is a cornerstone in the management of nausea and vomiting, particularly in the contexts of chemotherapy and post-operative recovery. Its therapeutic efficacy is intrinsically linked to its interaction with the peripheral and central nervous systems, specifically its modulation of the vagus nerve and the chemoreceptor trigger zone (CTZ). This technical guide provides a comprehensive examination of the molecular and physiological mechanisms underpinning this compound's antiemetic properties. Through a detailed review of preclinical and clinical data, this document elucidates the pharmacodynamics of this compound's active metabolite, hydrothis compound (B601787), its antagonism of 5-HT₃ receptors, and the subsequent impact on the emetic reflex arc. Detailed experimental protocols for investigating these interactions are provided, alongside a quantitative summary of this compound's clinical efficacy. Visualized signaling pathways and experimental workflows offer a clear and concise representation of the core concepts for researchers and drug development professionals.

Introduction

Nausea and emesis are complex physiological responses orchestrated by a network of neural pathways. A key neurotransmitter implicated in this process is serotonin (5-hydroxytryptamine, 5-HT), which, upon release, activates 5-HT₃ receptors located on vagal afferent terminals in the gastrointestinal tract and within the chemoreceptor trigger zone (CTZ) in the brainstem.[1][2] this compound mesylate is a prodrug that is rapidly and extensively metabolized to its active form, hydrothis compound.[3] Hydrothis compound is a highly specific and selective antagonist of 5-HT₃ receptors, and it is this antagonism that forms the basis of this compound's antiemetic effect.[2][3] By blocking the binding of serotonin to these receptors, this compound effectively interrupts the signaling cascade that leads to nausea and vomiting.[2]

Pharmacodynamics and Mechanism of Action

The antiemetic effect of this compound is primarily mediated by its active metabolite, hydrothis compound.[3] This metabolite exhibits a high affinity and selectivity for the 5-HT₃ receptor, a ligand-gated ion channel.[3][4] While a precise Ki or IC50 value for hydrothis compound's binding to the 5-HT₃ receptor is not consistently reported in publicly available literature, its potent and selective antagonism is well-established.[3][4]

Peripheral Action: Vagus Nerve Modulation

Chemotherapeutic agents and other emetogenic stimuli can cause damage to enterochromaffin cells in the gastrointestinal mucosa, leading to a significant release of serotonin.[5][6] This released serotonin then binds to 5-HT₃ receptors on the afferent fibers of the vagus nerve.[5][6] Activation of these receptors generates a depolarizing signal that is transmitted to the nucleus tractus solitarius (NTS) in the brainstem, a key component of the central pattern generator for emesis.[5] Hydrothis compound competitively blocks these peripheral 5-HT₃ receptors on vagal afferents, thereby preventing the initiation of this emetic signal.[6]

Central Action: Chemoreceptor Trigger Zone (CTZ)

The CTZ, located in the area postrema of the medulla oblongata, is a critical site for detecting emetogenic substances in the bloodstream.[1] The blood-brain barrier is more permeable in this region, allowing circulating toxins and drugs to directly stimulate its chemoreceptors.[1] The CTZ is rich in 5-HT₃ receptors, and their activation by serotonin contributes to the stimulation of the vomiting center.[1][5] Hydrothis compound also acts centrally by antagonizing these 5-HT₃ receptors within the CTZ, providing a dual peripheral and central blockade of the emetic reflex.[5]

Signaling Pathway

The emetic signaling pathway initiated by serotonin and antagonized by this compound can be visualized as follows:

Quantitative Efficacy Data

The clinical efficacy of this compound has been demonstrated in numerous randomized, controlled trials for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). The primary endpoint in many of these studies is "complete response," typically defined as no emetic episodes and no use of rescue medication within a 24-hour period.

Table 1: Efficacy of Intravenous this compound in Chemotherapy-Induced Nausea and Vomiting (CINV)

| Chemotherapy Emetogenicity | This compound Dose | Comparator | Complete Response Rate (this compound) | Complete Response Rate (Comparator) | Reference |

| Highly Emetogenic (Cisplatin ≥70 mg/m²) | 1.8 mg/kg | Ondansetron 32 mg | 49.2% | 50.4% | [1] |

| Highly Emetogenic (Cisplatin ≥70 mg/m²) | 2.4 mg/kg | Ondansetron 32 mg | 45.6% | 50.4% | [1] |

| Moderately Emetogenic | 100 mg (oral) | Palonosetron 0.25 mg | 52.9% | 63.0% | [7] |

Table 2: Efficacy of Intravenous this compound in Postoperative Nausea and Vomiting (PONV) Prevention

| Patient Population | This compound Dose | Comparator | Complete Response Rate (this compound) | Complete Response Rate (Comparator) | Reference |

| Outpatient Surgery (Females) | 12.5 mg | Placebo | ~58% | ~49% | [4] |

| Outpatient Surgery (Females) | 25 mg | Placebo | ~58% | ~49% | [4] |

| Outpatient Surgery (Females) | 50 mg | Placebo | ~58% | ~49% | [4] |

| Outpatient Surgery (Females) | 100 mg | Placebo | ~58% | ~49% | [4] |

| High-Risk for PONV | 12.5 mg | Ondansetron 4 mg | 40% | 49% | [8] |

*Note: The study reported a combined complete response rate for all this compound doses versus placebo.

Experimental Protocols

The following sections outline generalized protocols for key experiments used to evaluate the effects of 5-HT₃ receptor antagonists like this compound on the vagus nerve and the CTZ.

In Vivo Recording of Vagus Nerve Activity

This protocol describes the methodology for recording compound action potentials from the cervical vagus nerve in an anesthetized rodent model to assess the inhibitory effect of hydrothis compound on serotonin-induced nerve activation.

Experimental Workflow:

Materials:

-

Anesthetic (e.g., urethane)

-

Surgical instruments for dissection

-

Bipolar hook electrodes

-

Amplifier and data acquisition system

-

Serotonin (5-HT) or a 5-HT₃ receptor agonist (e.g., 2-methyl-5-HT, phenylbiguanide)

-

Hydrothis compound

-

Saline solution

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Surgically expose the cervical vagus nerve.

-

Carefully place the isolated nerve across a pair of bipolar recording electrodes.

-

Record baseline nerve activity for a stable period.

-

Administer the 5-HT₃ receptor agonist intravenously and record the evoked increase in vagal nerve activity.

-

Allow for a washout period until nerve activity returns to baseline.

-

Administer hydrothis compound intravenously.

-

After a suitable pre-treatment period, re-administer the 5-HT₃ receptor agonist.

-

Record the nerve activity and compare the response to the pre-drug administration to quantify the antagonistic effect of hydrothis compound.

Evaluation of Antiemetic Efficacy in the Ferret Model

The ferret is a widely used animal model for studying emesis due to its well-developed vomiting reflex. This protocol outlines the methodology for assessing the antiemetic efficacy of this compound against chemotherapy-induced emesis.

Experimental Workflow:

References

- 1. medicaid.nv.gov [medicaid.nv.gov]

- 2. This compound | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacology of serotonin antagonists (Chapter 6) - Postoperative Nausea and Vomiting [cambridge.org]

- 4. scilit.com [scilit.com]

- 5. cdn.amegroups.cn [cdn.amegroups.cn]

- 6. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 7. ClinPGx [clinpgx.org]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0014895) [hmdb.ca]

An In-depth Technical Guide to Genetic Polymorphisms Affecting Dolasetron Metabolism (CYP2D6)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dolasetron is a potent serotonin (B10506) 5-HT3 receptor antagonist widely used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. As a prodrug, its clinical efficacy is entirely dependent on its conversion to the active metabolite, hydrothis compound (B601787). The subsequent metabolism and clearance of hydrothis compound are significantly influenced by the cytochrome P450 2D6 (CYP2D6) enzyme system. The gene encoding CYP2D6 is highly polymorphic, leading to distinct phenotypes of drug metabolism within the population. These genetic variations can profoundly impact the pharmacokinetic profile of hydrothis compound, altering its efficacy and safety. This guide provides a comprehensive technical overview of the role of CYP2D6 genetic polymorphisms in this compound metabolism, presenting quantitative data on clinical outcomes, detailed experimental protocols for pharmacogenetic testing, and visual diagrams of key metabolic and experimental pathways.

This compound and Hydrothis compound Metabolism

This compound mesylate is rapidly and completely converted by the ubiquitous enzyme carbonyl reductase to its pharmacologically active metabolite, hydrothis compound, often within minutes of administration.[1] Hydrothis compound is a significantly more potent 5-HT3 antagonist than the parent compound and is responsible for the drug's antiemetic effects.

The elimination of hydrothis compound is mediated by multiple pathways, with hepatic metabolism playing a central role. Two key cytochrome P450 isoenzymes are involved:

-

CYP2D6: This enzyme is primarily responsible for the hydroxylation of hydrothis compound's indole (B1671886) ring, a major pathway for its inactivation and subsequent elimination.[2]

-

CYP3A4: This enzyme contributes to a lesser extent through N-oxidation of hydrothis compound.[2]

Given that over 90% of this compound and tropisetron (B1223216) (a similar 5-HT3 antagonist) are metabolized via CYP2D6, genetic variations in this enzyme can have significant clinical consequences.[3]

Genetic Polymorphisms of the CYP2D6 Gene

The CYP2D6 gene is one of the most polymorphic drug-metabolizing genes known, with over 100 identified allelic variants. These variants can result in enzymes with a wide spectrum of activity, from completely absent to significantly increased function.[4] Based on an individual's diplotype (the combination of two alleles), a predicted phenotype and an "activity score" (AS) can be assigned to classify their metabolic capacity.[3]

Table 1: CYP2D6 Phenotype Classification and Associated Alleles

| Phenotype | Description | Activity Score (AS) | Common Alleles |

| Ultrarapid Metabolizer (UM) | Markedly increased enzyme activity due to gene duplication/multiplication. | >2.25 | 1xN, *2xN |

| Normal Metabolizer (NM) | Fully functional enzyme activity. Previously known as Extensive Metabolizer (EM). | 1.25 to 2.25 | 1, 2, *35 |

| Intermediate Metabolizer (IM) | Decreased enzyme activity. | >0 to <1.25 | 9, 10, *17, *41 |

| Poor Metabolizer (PM) | Little to no functional enzyme activity. | 0 | 3, *4, *5 (gene deletion), *6 |

Impact of CYP2D6 Polymorphisms on this compound Pharmacokinetics and Clinical Outcomes

Genetic variations in CYP2D6 directly influence the clearance of hydrothis compound, thereby affecting drug exposure and clinical response.

-

Ultrarapid Metabolizers (UMs): UMs clear hydrothis compound at an accelerated rate. This leads to lower plasma concentrations and a shorter duration of action, which can result in therapeutic failure.[5]

-

Poor Metabolizers (PMs): PMs exhibit significantly reduced clearance of hydrothis compound. This results in higher and more sustained plasma concentrations. While this might enhance the antiemetic effect in some, it also increases the risk of concentration-dependent adverse effects, most notably cardiac QT interval prolongation.[1] Studies have noted that PMs have slightly higher Area Under the Curve (AUC) for hydrothis compound.[1]

Quantitative Data: Clinical Efficacy

A key study by Janicki et al. investigated the efficacy of this compound for preventing postoperative nausea and vomiting (PONV) in relation to CYP2D6 genotype, comparing it with granisetron (B54018) (a 5-HT3 antagonist not metabolized by CYP2D6). The results clearly demonstrate the impact of the UM phenotype on this compound efficacy.

Table 2: Incidence of Vomiting in Surgical Patients Receiving this compound vs. Granisetron, Stratified by CYP2D6 Metabolizer Phenotype

| CYP2D6 Phenotype | This compound Group (n=75) | Granisetron Group (n=75) | P-Value |

| Ultrarapid Metabolizer (UM) | 100% (6/6) | 25% (1/4) | 0.033 |

| Normal Metabolizer (NM) | 15.6% (7/45) | 16.3% (8/49) | 0.99 |

| Intermediate Metabolizer (IM) | 13.6% (3/22) | 15.0% (3/20) | 0.99 |

| Poor Metabolizer (PM) | 0% (0/2) | 0% (0/2) | 0.99 |

| Data adapted from Janicki PK, et al. Anesth Analg. 2006.[1] |

Safety Implications: QT Prolongation

This compound is known to cause dose-dependent prolongation of the PR, QRS, and QT intervals on an electrocardiogram (ECG), which can increase the risk of serious cardiac arrhythmias like Torsade de Pointes. This risk is directly related to the plasma concentration of hydrothis compound. Individuals who are CYP2D6 Poor Metabolizers are expected to have higher systemic exposure to hydrothis compound, which may exacerbate the risk of these cardiac events. Therefore, patients with a known PM status, pre-existing cardiac conditions, or those taking other QT-prolonging medications should be administered this compound with caution.

Experimental Protocols

Determining a patient's CYP2D6 status involves two primary methodologies: genotyping (examining the DNA) and phenotyping (measuring the actual enzyme function).

CYP2D6 Genotyping Protocols

Genotyping is the most common method for predicting CYP2D6 metabolic status. It involves identifying specific single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) in the CYP2D6 gene.

Protocol 1: Real-Time PCR for SNP and CNV Detection

This method uses fluorescent probes (e.g., TaqMan®) to detect specific alleles and quantify gene copies in real-time.

-

DNA Extraction: Isolate genomic DNA from whole blood (EDTA tube) or buccal swabs using a commercially available kit (e.g., QIAamp® DNA Blood Kit).

-

DNA Quantification: Measure DNA concentration and purity using fluorimetry (e.g., Qubit®) or spectrophotometry.

-

Allele-Specific SNP Genotyping:

-

Prepare a PCR reaction mix containing TaqMan® Genotyping Master Mix, nuclease-free water, the specific TaqMan® SNP Genotyping Assay (containing primers and allele-specific probes for a target SNP), and the sample DNA.

-

Run the reaction on a real-time PCR instrument (e.g., ViiA™ 7 System).

-

Thermocycling Conditions (Typical):

-

Initial Denaturation: 95°C for 10 minutes.

-

40 Cycles: 95°C for 15 seconds, 60°C for 1 minute.

-

-

Analyze the resulting fluorescence data using the instrument's software to determine the genotype.

-

-

Copy Number Variation (CNV) Assay:

-

Prepare a reaction mix using a TaqMan® Copy Number Assay for CYP2D6 (e.g., targeting exon 9) and a TaqMan® Copy Number Reference Assay (for a stable gene like RNase P).

-

Run the assay in quadruplicate according to the manufacturer's protocol.

-

Analyze the data using specialized software (e.g., CopyCaller® Software) to determine the gene copy number (0, 1, 2, 3, etc.).

-

CYP2D6 Phenotyping Protocol

Phenotyping provides a direct measure of in vivo enzyme activity by administering a probe drug and measuring the ratio of the parent drug to its CYP2D6-specific metabolite. Dextromethorphan (B48470) (DM) is the most commonly used probe drug.

Protocol 2: Dextromethorphan Metabolic Ratio (MR) Test

-

Patient Preparation: Patients should abstain from medications known to inhibit or induce CYP2D6 for at least one week prior to the test.

-

Probe Drug Administration: Administer a single oral dose of 30-40 mg dextromethorphan hydrobromide to the patient.

-

Sample Collection: Collect all urine for a specified period, typically 8 to 10 hours post-dose. Alternatively, a single blood or saliva sample can be collected 3 hours post-dose.

-

Sample Preparation (Urine):

-

Pipette a 0.5 mL aliquot of the collected urine.

-

Add β-glucuronidase to hydrolyze conjugated metabolites.

-

Add an internal standard (e.g., 3-ethylmorphine).

-

Perform liquid-liquid extraction under basic conditions using a solvent like chloroform.

-

Evaporate the organic layer and reconstitute the residue in the mobile phase.

-

-

Analytical Method (LC-MS/MS):

-

Inject the prepared sample into a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system.

-

Separate dextromethorphan (DM) and its primary CYP2D6-mediated metabolite, dextrorphan (B195859) (DX), using a C18 or similar column.

-

Quantify the concentrations of DM and DX using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the Metabolic Ratio (MR) as: MR = [Concentration of Dextromethorphan] / [Concentration of Dextrorphan] .

-

Classify the phenotype based on established MR cut-off values (e.g., for urine, an MR > 0.3 is typically classified as a Poor Metabolizer).[2]

-

Conclusion and Future Directions

The genetic polymorphism of CYP2D6 is a critical determinant of hydrothis compound pharmacokinetics and, consequently, this compound's clinical efficacy and safety. Evidence clearly indicates that CYP2D6 ultrarapid metabolizers are at a high risk of antiemetic failure, while poor metabolizers may be at an increased risk of concentration-dependent toxicity, such as cardiac QT prolongation.

For drug development professionals, understanding the impact of CYP2D6 is essential for designing clinical trials and interpreting variability in patient responses. For researchers and clinicians, pharmacogenetic testing offers a valuable tool to personalize antiemetic therapy. In cases of known CYP2D6 UM status, alternative 5-HT3 antagonists that are not primarily metabolized by CYP2D6, such as granisetron, should be considered to ensure efficacy.[5] Further prospective clinical trials are warranted to establish definitive dosing guidelines for this compound based on CYP2D6 genotype to optimize the balance between efficacy and safety for all patient populations.

References

- 1. ClinPGx [clinpgx.org]

- 2. Cytochrome P450 2D6 (CYP2D6) | St. Jude Research [stjude.org]

- 3. CYP2D6 genotype and associated 5‐HT3 receptor antagonist outcomes: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. upgx.eu [upgx.eu]

- 5. A Study on CYP2C19 and CYP2D6 Polymorphic Effects on Pharmacokinetics and Pharmacodynamics of Amitriptyline in Healthy Koreans - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Characterization of Dolasetron's Antiemetic Properties: A Technical Guide

Introduction

Dolasetron is a potent and highly selective serotonin (B10506) type 3 (5-HT3) receptor antagonist developed for the prevention of nausea and vomiting, particularly that induced by chemotherapy and postoperative states.[1][2] Like other "setrons," its therapeutic effect is mediated by blocking the action of serotonin at 5-HT3 receptors, which are key components in the emetic reflex pathway.[3][4] Preclinical evaluation is fundamental to establishing the pharmacological profile of such agents. This guide provides an in-depth overview of the preclinical data characterizing this compound, with a focus on its pharmacodynamics, pharmacokinetics, and the experimental models used for its evaluation. A crucial aspect of this compound's pharmacology is its rapid and extensive conversion to a major, more potent active metabolite, hydrothis compound (B601787), which is responsible for most of the observed clinical effects.[1][5][6]

Pharmacodynamics: Mechanism of Action and Receptor Interactions

The antiemetic effect of this compound is derived from its antagonism at 5-HT3 receptors. These ligand-gated ion channels are located peripherally on vagal afferent nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema in the brainstem.[4][7][8] Emetogenic stimuli, such as chemotherapeutic agents, trigger the release of serotonin from enterochromaffin cells in the small intestine.[1][9] This released serotonin activates 5-HT3 receptors on vagal afferents, initiating a signal cascade that culminates in the vomiting reflex.[1][3] this compound and hydrothis compound competitively inhibit serotonin binding to these receptors, thereby interrupting this emetic signaling pathway.[1]

Receptor Binding and Functional Activity

In vitro studies have demonstrated the high affinity and selectivity of this compound and its metabolites for the 5-HT3 receptor.[7][8] Notably, the active metabolite hydrothis compound is significantly more potent than the parent compound.[2][7] this compound and hydrothis compound show negligible affinity for other serotonin receptor subtypes (5-HT1, 5-HT2) or for adrenergic, dopaminergic, muscarinic, or benzodiazepine (B76468) receptors.[2]

Table 1: In Vitro 5-HT3 Receptor Antagonist Activity

| Compound | Preparation | Assay | IC50 Value (nM) |

| This compound | NG108-15 cells | Inhibition of 5-HT3 mediated inward ionic current | 3.8[7][8] |

| Hydrothis compound | NG108-15 cells | Inhibition of 5-HT3 mediated inward ionic current | 0.1[7][8] |

Pharmacokinetics: Absorption, Metabolism, and Elimination

Preclinical pharmacokinetic studies in various animal models have been crucial for understanding the disposition of this compound. A defining characteristic is its rapid metabolism.

Metabolism

Following administration, this compound is rapidly and completely metabolized by the ubiquitous enzyme carbonyl reductase to form its major active metabolite, hydrothis compound (reduced this compound).[1][5] This conversion is so efficient that the parent drug is often barely detectable in plasma.[5][10] Hydrothis compound itself is further metabolized, primarily through glucuronidation and hydroxylation, before elimination.[4][8]

Caption: Metabolic pathway of this compound to its active metabolite.

Pharmacokinetic Parameters in Animal Models

Studies in dogs and cats have provided key insights into the pharmacokinetic profiles of both this compound and hydrothis compound. The bioavailability of the parent drug is low, but due to its rapid conversion, the administration of this compound effectively serves as a prodrug for the highly bioavailable hydrothis compound.[5]

Table 2: Pharmacokinetic Parameters of this compound and Hydrothis compound in Dogs (Single Dose)

| Compound | Administration | Dose | t1/2 (h) | Cltot (mL/min/kg) | Vd (L/kg) | F (%) |

| This compound | IV | 2 mg/kg | 0.1[5] | ~109[5] | 0.83[5] | N/A |

| This compound | Oral | 5 mg/kg | - | - | - | ~7[5] |

| Hydrothis compound | IV (after this compound) | 2 mg/kg | ~4.0[5] | ~25[5] | 8.5[5] | N/A |

| Hydrothis compound | Oral (after this compound) | 5 mg/kg | ~4.0[5] | - | - | ~100[5] |

| t1/2: Elimination half-life; Cltot: Total body plasma clearance; Vd: Apparent volume of distribution; F: Bioavailability. Data from dog models. |

Table 3: Pharmacokinetic Parameters of Hydrothis compound in Cats (Single Dose)

| Administration | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) |

| IV | 0.8 mg/kg | 116 (69-316)[11] | 0.5 (0.3-0.5)[11] | 3.3 (2.9-7.2)[11] |

| SC | 0.8 mg/kg | 67.9 (60.4-117)[11] | 0.5 (0.5-1.0)[11] | 3.8 (2.9-5.3)[11] |

| Data presented as median (range). Cmax: Maximum serum concentration; Tmax: Time to maximum concentration; t1/2: Elimination half-life. SC: Subcutaneous. |

Preclinical Efficacy in Animal Models of Emesis

The ferret and dog are standard models for assessing antiemetic potential, as they possess a vomiting reflex similar to humans.[12] Emesis is typically induced by agents like cisplatin, a highly emetogenic chemotherapy drug.[13][14] In these models, this compound has demonstrated significant efficacy in reducing the frequency of retching and vomiting.

Table 4: Efficacy of this compound in Preclinical Emesis Models

| Animal Model | Emetogen | This compound Dose | Efficacy Outcome |

| Dog | Cisplatin | Not specified | Reduced number of emetic episodes and increased time to first emetic event.[15] |

| Ferret | Cisplatin | Not specified | Effective in preventing acute emesis.[3][13] |

| Cat | Xylazine | 0.8 mg/kg & 1.0 mg/kg SC | Did not prevent xylazine-induced vomiting at these doses.[11] |

Note: While effective against chemotherapy-induced emesis, one study found this compound ineffective against xylazine-induced vomiting in cats, suggesting receptor pathway differences for this specific emetogen.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key assays.

Protocol 1: In Vitro 5-HT3 Receptor Functional Assay (Whole-Cell Patch Clamp)

-